molecular formula C9H6F3NOS B12898137 2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole

2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12898137
M. Wt: 233.21 g/mol
InChI Key: MDJKMBMXGGJJJC-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole is a chemical compound with the molecular formula C9H6F3NOS It is a derivative of benzo[d]oxazole, characterized by the presence of a methylthio group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzo[d]oxazole core or the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzo[d]oxazole derivatives.

    Substitution: Functionalized benzo[d]oxazole derivatives.

Scientific Research Applications

2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzo[d]oxazole:

    2-(Methylthio)-4-methylbenzo[d]oxazole: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and stability.

Uniqueness

2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole is unique due to the combination of the methylthio and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylthio group provides redox activity, making this compound versatile for various research and industrial applications.

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NOS/c1-15-8-13-7-5(9(10,11)12)3-2-4-6(7)14-8/h2-4H,1H3

InChI Key

MDJKMBMXGGJJJC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)C(F)(F)F

Origin of Product

United States

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